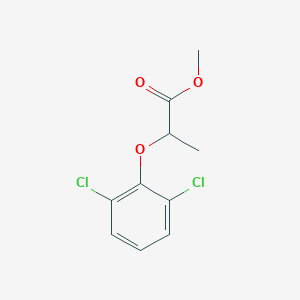

methyl 2-(2,6-dichlorophenoxy)propanoate

Description

Methyl 2-(2,6-dichlorophenoxy)propanoate is a chlorinated aromatic ester with the molecular formula C₁₀H₁₀Cl₂O₃ . Structurally, it consists of a propanoate backbone esterified with a methyl group and substituted at the phenoxy ring with chlorine atoms at the 2- and 6-positions. This compound is primarily utilized in agricultural chemistry, though specific applications (e.g., herbicide, fungicide) depend on its structural analogs and substituent patterns.

Properties

IUPAC Name |

methyl 2-(2,6-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYWAIIUSAQRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403823 | |

| Record name | methyl 2-(2,6-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-04-0 | |

| Record name | methyl 2-(2,6-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,6-dichlorophenoxy)propanoate can be synthesized through the esterification of 2-(2,6-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,6-dichlorophenoxy)propanoic acid and methanol.

Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Hydrolysis: 2-(2,6-dichlorophenoxy)propanoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Methyl 2-(2,6-dichlorophenoxy)propanoate has several applications in scientific research:

Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.

Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents.

Chemistry: It is utilized in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In agricultural applications, it acts as a precursor to herbicides that inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential physiological processes. The exact molecular targets and pathways depend on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with methyl 2-(2,6-dichlorophenoxy)propanoate, differing in substituent positions, functional groups, or stereochemistry, which influence their physicochemical properties and biological activities.

Diclofop-methyl (Methyl 2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoate)

- Molecular Formula : C₁₆H₁₄Cl₂O₄ .

- Key Differences: Contains 2,4-dichlorophenoxy and phenoxy groups, unlike the 2,6-dichlorophenoxy substitution in the target compound. Additional phenoxy group increases molecular weight and hydrophobicity.

- Applications : Broad-spectrum herbicide targeting grasses in cereal crops .

- Mechanism : Inhibits acetyl-CoA carboxylase (ACCase) in sensitive plants.

2-(2,6-Dichlorophenoxy)propanoic Acid

- Molecular Formula : C₉H₈Cl₂O₃ .

- Key Differences :

- Lacks the methyl ester group, replacing it with a carboxylic acid (-COOH).

- Higher water solubility compared to the ester form.

- Applications : Intermediate in herbicide synthesis or precursor for ester derivatives .

(R)-2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop-P)

- Molecular Formula : C₉H₈Cl₂O₃ .

- Key Differences: 2,4-Dichloro substitution on the phenoxy ring instead of 2,6-dichloro. Chiral (R)-enantiomer exhibits higher herbicidal activity than racemic mixtures.

- Applications : Selective herbicide for broadleaf weed control in cereals .

Diclocymet (S-2900)

- Molecular Formula : C₁₅H₁₈Cl₂N₂O .

- Key Differences: Contains a cyano group and amide instead of ester functionality. 2,4-Dichlorophenyl substitution with a branched alkyl chain.

- Applications : Fungicide targeting rice blast disease .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | N/A | C₁₀H₁₀Cl₂O₃ | 2,6-Cl₂-phenoxy, methyl ester | Ester | Under research |

| Diclofop-methyl | 51338-27-3 | C₁₆H₁₄Cl₂O₄ | 2,4-Cl₂-phenoxy, phenoxy | Ester | Herbicide |

| 2-(2,6-Dichlorophenoxy)propanoic acid | 25140-90-3 | C₉H₈Cl₂O₃ | 2,6-Cl₂-phenoxy | Carboxylic acid | Chemical intermediate |

| (R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0 | C₉H₈Cl₂O₃ | 2,4-Cl₂-phenoxy, (R)-chirality | Carboxylic acid | Herbicide |

| Diclocymet | 139920-32-4 | C₁₅H₁₈Cl₂N₂O | 2,4-Cl₂-phenyl, cyano, amide | Amide | Fungicide |

Research Findings and Implications

- Substituent Position: The 2,6-dichloro configuration in this compound may reduce herbicidal activity compared to 2,4-dichloro analogs (e.g., diclofop-methyl) due to steric hindrance or altered binding to plant enzymes .

- Functional Groups : Ester derivatives generally exhibit higher lipid solubility and systemic mobility in plants than carboxylic acids, enhancing their efficacy as foliar-applied herbicides .

- Stereochemistry : Enantiomeric purity (e.g., (R)-isomers) significantly impacts biological activity, as seen in dichlorprop-P .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.